molecular formula C16H19N3OS B2560396 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine CAS No. 1170847-13-8

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine

Cat. No.: B2560396
CAS No.: 1170847-13-8
M. Wt: 301.41
InChI Key: DNWVDIYHPJWJDE-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-methyl-1,3,4-thiadiazole ring and a 4-methylbenzoyl group. The 1,3,4-thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological activities, including antimicrobial, anticancer, and acetylcholinesterase (AChE) inhibitory properties . Piperidine derivatives are frequently explored in drug discovery due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

(4-methylphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-5-7-13(8-6-11)16(20)19-9-3-4-14(10-19)15-18-17-12(2)21-15/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWVDIYHPJWJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be introduced through acylation reactions using reagents like methylbenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Piperidine Core: The piperidine ring can be constructed through cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methylbenzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the methylbenzoyl group may produce the corresponding alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as anticancer agents. The incorporation of the thiadiazole ring is believed to enhance the cytotoxic properties against various cancer cell lines:

  • Mechanism of Action : The compound exhibits growth inhibitory activity by inducing cell cycle arrest in cancer cells. For instance, related compounds have shown effectiveness against breast cancer (MCF-7 cells) and acute promyelocytic leukemia (HL-60 cells) by down-regulating key proteins involved in tumor progression such as MMP2 and VEGFA .

Pharmacophore Development

The integration of the 5-methyl-1,3,4-thiadiazole moiety into piperidine-based structures has been explored for developing new pharmacophores. This strategy aims to create compounds with improved lipophilicity and biological activity:

  • Case Studies : Various derivatives have been synthesized and tested for their anticancer properties. For example, modifications to the piperidine structure have led to enhanced activity against MCF-7 cells with IC50 values significantly lower than conventional chemotherapeutics .

Antimicrobial Properties

Thiadiazole derivatives are also being investigated for their antimicrobial properties. The presence of the thiadiazole ring may enhance the interaction with microbial targets:

  • Research Findings : Some studies indicate that similar compounds exhibit varying degrees of antibacterial activity when tested against standard strains, suggesting potential as broad-spectrum antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCell Line / TargetIC50 Value (µg/mL)Reference
AnticancerMCF-7 (Breast Cancer)0.28
AnticancerHL-60 (Leukemia)9.6
AntimicrobialVarious Bacterial StrainsVaries

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine Structure: Contains a benzyl-piperidinyl chain linked to a 5-phenyl-1,3,4-thiadiazole via an ethylamino spacer. Key Difference: Replacement of the 4-methylbenzoyl group with a benzyl-ethylamino chain reduces steric bulk but may compromise target specificity compared to the title compound.

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives Structure: Features a thioether linkage between the thiadiazole and a piperidine-ethyl group, with a benzamide substituent. Activity: Demonstrates variable AChE inhibition (IC₅₀ values range: 0.12–12.3 µM). Key Difference: The thioether linkage and benzamide group introduce distinct electronic effects compared to the title compound’s direct 4-methylbenzoyl substitution.

3-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-aryl-4-oxothiazolidines Structure: Combines a 5-methylthiadiazole with a thiazolidin-4-one ring and aryl substituents. Activity: Shows potent anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀: 46.34–66.84 µM) . Key Difference: The thiazolidinone ring introduces additional hydrogen-bonding sites, which may enhance anticancer activity but reduce metabolic stability compared to the title compound’s simpler piperidine framework.

3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one Structure: Piperidin-4-one core with a sulfanyl-acetyl-thiadiazole substituent. Activity: Designed for antimicrobial applications; structural analysis reveals a distorted boat conformation in the piperidine ring, influencing molecular packing and solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Potency (IC₅₀/EC₅₀) Reference
3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine Piperidine 5-Methylthiadiazole, 4-methylbenzoyl Under investigation
1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine Piperidine Benzyl, ethylamino-thiadiazole Moderate AChE inhibition
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole Thioether-piperidine, benzamide AChE inhibition 0.12–12.3 µM
3-(5-Methylthiadiazol-2-yl)-2-(2-nitrophenyl)-4-oxothiazolidine Thiazolidinone Nitrophenyl, thiadiazole Anti-proliferative (MCF-7) 46.34 µM
3,5-Dimethyl-1-{2-[(5-methylthiadiazol-2-yl)sulfanyl]acetyl}piperidin-4-one Piperidin-4-one Sulfanyl-acetyl-thiadiazole Antimicrobial (structural)

Key Insights

  • Substituent Effects: Aromatic Groups: The 4-methylbenzoyl group in the title compound may enhance lipophilicity and π-π stacking compared to benzyl or phenyl groups in analogues . Linkers: Direct attachment of the thiadiazole to piperidine (title compound) versus ethylamino or thioether spacers (analogues) affects conformational freedom and target engagement .
  • Biological Activity: Thiadiazole-piperidine hybrids generally exhibit CNS-related activity (e.g., AChE inhibition), while thiadiazole-thiazolidinones show stronger anticancer effects . Antimicrobial activity correlates with sulfonyl or ketone substituents, as seen in piperidin-4-one derivatives .

Biological Activity

The compound 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the thiadiazole ring and subsequent coupling reactions with piperidine derivatives. The compound is typically characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
15-Methyl-1,3,4-thiadiazoleRoom temperature98%
2Piperidine derivativeDry THF, inert atmosphereOptimized

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds featuring the thiadiazole moiety exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on human breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HepG2). The results indicated that the compound exhibited a median inhibitory concentration (IC50) of approximately 0.28 µg/mL against MCF-7 cells, demonstrating potent anticancer activity.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Cell Cycle Arrest : Treatment with the compound led to cell cycle arrest at the G2/M phase in MCF-7 cells.
  • Apoptosis Induction : Increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2) were observed, indicating that the compound promotes apoptosis in cancer cells.

Anti-inflammatory Activity

Beyond its anticancer properties, this compound has also been investigated for anti-inflammatory effects . Preliminary studies suggest that it may reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines.

Comparative Analysis with Other Thiadiazole Derivatives

Thiadiazole derivatives are known for their diverse biological activities. A comparative analysis reveals that while many derivatives exhibit anticancer properties, the specific structural features of this compound contribute to its enhanced potency.

Table 2: Comparison of Thiadiazole Derivatives

CompoundIC50 (µg/mL)Cell LineMechanism
Compound A0.35MCF-7Cell cycle arrest
Compound B0.50HepG2Apoptosis induction
This Compound 0.28 MCF-7 Cell cycle arrest & apoptosis

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine, and how can intermediates be validated?

  • Methodological Answer : A multi-step approach is recommended, inspired by analogous heterocyclic syntheses. For instance:
  • Step 1 : Convert carboxylic acid derivatives to heterocyclic nucleophiles (e.g., 1,3,4-thiadiazole) via cyclization with thiosemicarbazide under acidic conditions .
  • Step 2 : Synthesize an electrophilic benzoylpiperidine intermediate (e.g., bromomethyl derivatives) using LiH in DMF to activate the benzylic position for nucleophilic substitution .
  • Validation : Confirm intermediates via thin-layer chromatography (TLC) and characterize using IR spectroscopy (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzoyl groups) and ¹H-NMR (e.g., piperidine protons at δ 1.5–3.0 ppm) .

Q. How should researchers resolve ambiguities in spectral data for this compound?

  • Methodological Answer : Ambiguities in NMR or mass spectrometry (EI-MS) can arise from conformational flexibility in the piperidine ring or thiadiazole substituents. Strategies include:
  • 2D NMR techniques (e.g., COSY, HSQC) to assign coupling patterns and confirm connectivity .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Comparative analysis with structurally similar compounds (e.g., sulfamoylpiperidine derivatives) to benchmark spectral features .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for reaction pathways) and molecular docking (e.g., binding affinity predictions for antibacterial targets like DNA gyrase). For example:
  • Reaction Path Search : Use software like Gaussian or ORCA to model nucleophilic substitution mechanisms at the benzoylpiperidine electrophile .
  • Data-Driven Optimization : Apply machine learning to correlate substituent effects (e.g., methyl vs. chloro groups on thiadiazole) with bioactivity trends observed in analogues .
  • Validation : Cross-check computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory results in biological activity (e.g., antibacterial assays) be systematically addressed?

  • Methodological Answer : Contradictions may stem from assay conditions or substituent effects. Mitigation strategies:
  • Standardized Protocols : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC (minimum inhibitory concentration) testing with triplicate measurements .
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., 5-methyl vs. 5-phenyl on thiadiazole) to identify critical functional groups .
  • Mechanistic Studies : Perform time-kill assays or fluorescence-based binding studies to validate target engagement .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Process Optimization : Replace DMF with greener solvents (e.g., acetonitrile) for nucleophilic substitutions to simplify purification .
  • Crystallization Control : Use methanol/water mixtures for recrystallization to remove byproducts (e.g., unreacted thiadiazole precursors) .
  • In-Line Analytics : Implement HPLC-PDA to monitor reaction progress and quantify impurities (e.g., residual LiH) during scale-up .

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